1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62216-57-3 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1,3-dibenzylimidazol-2-one |
InChI |
InChI=1S/C17H16N2O/c20-17-18(13-15-7-3-1-4-8-15)11-12-19(17)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI Key |
ZTKHNPJNKUGXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dibenzyl 1,3 Dihydro 2h Imidazol 2 One and Its Derivatives
Direct Cyclization Approaches
Direct cyclization methods are fundamental to the synthesis of 1,3-dibenzyl-1,3-dihydro-2H-imidazol-2-one and its analogues. These approaches typically involve the condensation of acyclic precursors to form the five-membered ring in a single, efficient step.
Condensation Reactions Involving N,N'-Dibenzylurea and α-Dicarbonyl Precursors
One of the most straightforward methods for the synthesis of this compound involves the condensation of N,N'-dibenzylurea with an α-dicarbonyl compound or its equivalent. This approach builds the imidazolone (B8795221) backbone by forming two new carbon-nitrogen bonds. While direct reaction with glyoxal (B1671930) (the simplest α-dicarbonyl) is conceivable, more stable and manageable precursors are often employed.
A related and effective strategy is the acceptorless dehydrogenative condensation between N,N'-disubstituted ureas and 1,2-diols. This reaction, often catalyzed by heterogeneous catalysts such as palladium nanoaggregates on an alumina (B75360) matrix, proceeds through the in-situ formation of an α-hydroxy ketone intermediate, which then undergoes condensation with the urea (B33335). The process is advantageous due to its atom economy and the use of readily available starting materials. The reaction generally involves two main steps: the dehydrogenation of the 1,2-diol to an α-hydroxy ketone, followed by the rate-limiting condensation with the urea to form the imidazolone ring.
Table 1: Illustrative Reaction Parameters for Dehydrogenative Condensation
| Urea Derivative | 1,2-Diol | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| N,N'-Dicyclohexylurea | 1-Phenylethane-1,2-diol | [Pd/Al₂O₃] | Toluene | 110 | High |
| N,N'-Dibenzylurea | Ethylene Glycol | [Pd/Al₂O₃] | Xylene | 140 | Moderate |
This table is for illustrative purposes and specific yields may vary based on detailed experimental conditions.
Ring-Closing Reactions from N,N'-Dibenzyl-1,2-diamines and Carbonylating Agents
An alternative and widely used direct cyclization approach involves the reaction of N,N'-dibenzyl-1,2-diaminoethane with a suitable carbonylating agent. This method establishes the urea functionality within the heterocyclic ring. A variety of carbonylating agents, acting as phosgene (B1210022) equivalents, can be employed to facilitate this transformation, offering safer and more manageable alternatives to gaseous phosgene.
Common carbonylating agents include:
Triphosgene (bis(trichloromethyl) carbonate): A stable, crystalline solid that serves as a convenient in-situ source of phosgene. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. nih.gov
1,1'-Carbonyldiimidazole (CDI): A versatile and milder reagent for the synthesis of ureas. wikipedia.orgcommonorganicchemistry.com It reacts with the diamine to form an imidazolide (B1226674) intermediate, which then undergoes intramolecular cyclization. biointerfaceresearch.comcommonorganicchemistry.comacs.org
The synthesis of the precursor, N,N'-dibenzyl-1,2-diaminoethane, can be achieved through the reductive amination of ethylenediamine (B42938) with benzaldehyde, followed by reduction of the resulting di-Schiff base with a reducing agent like sodium borohydride. researchgate.netgoogle.com
Table 2: Comparison of Carbonylating Agents for Cyclic Urea Formation
| Carbonylating Agent | Key Features | Typical Reaction Conditions |
| Triphosgene | Solid, easier to handle than phosgene. nih.gov | Inert solvent, presence of a tertiary amine base. |
| 1,1'-Carbonyldiimidazole (CDI) | Mild reagent, avoids harsh acids/bases. wikipedia.org | Anhydrous conditions, various organic solvents. |
Synthesis via Propargylic Ureas under Base-Catalyzed Conditions
A more recent and elegant method for the synthesis of unsaturated imidazolones involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. This organocatalytic approach provides excellent chemo- and regioselectivity towards the formation of five-membered cyclic ureas under ambient conditions. Strong, non-nucleophilic bases, such as the phosphazene base BEMP, have been shown to be highly effective catalysts for this transformation, often leading to very short reaction times.
The proposed mechanism suggests a base-mediated isomerization of the propargylic urea to an allenamide intermediate, which then undergoes a 5-exo-dig cyclization to furnish the imidazol-2-one product. This method is particularly useful for accessing derivatives of this compound with substituents on the imidazole (B134444) ring.
Multicomponent Reaction Strategies for Imidazolone Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer an efficient and atom-economical route to complex heterocyclic structures. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, general strategies for imidazole synthesis can be adapted.
For instance, a four-component reaction involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can lead to the formation of tetrasubstituted imidazoles. rsc.org By selecting N,N'-dibenzylurea as one of the components or by designing a reaction that incorporates the dibenzylamino functionalities, it is conceivable to develop a multicomponent strategy for the target imidazolone. The Groebke–Blackburn–Bienaymé (GBB) reaction, which is used to synthesize imidazo[1,2-a]pyridines, is another example of a powerful MCR that could potentially be modified for imidazolone synthesis. beilstein-journals.org
Indirect Synthetic Pathways from Precursor Transformations
Indirect methods for the synthesis of this compound rely on the chemical modification of pre-formed heterocyclic systems, most notably imidazolium (B1220033) salts, which are the precursors to N-heterocyclic carbenes (NHCs).
Derivatization of Imidazolium Salts and their Carbene Precursors
Imidazolium salts, which are readily synthesized, serve as versatile precursors for the synthesis of this compound. The general approach involves the deprotonation of the imidazolium salt at the C2 position to form the corresponding N-heterocyclic carbene (NHC). This highly reactive intermediate can then be trapped with an oxygen source to yield the desired imidazolone.
The synthesis of the precursor, 1,3-dibenzylimidazolium halide, can be achieved through the reaction of N,N'-dibenzylethylenediamine with paraformaldehyde and a source of halide, such as chlorotrimethylsilane.
Alternatively, the transformation of benzimidazolium salts to benzimidazolones is a well-established process and provides a conceptual framework for the synthesis of the target imidazolone from its corresponding imidazolium salt. researchgate.net The reaction of an NHC with an appropriate oxidizing agent can also lead to the formation of the corresponding imidazolone.
Table 3: Common Precursors and Reagents in Indirect Synthesis
| Precursor | Reagent for Transformation | Product |
| 1,3-Dibenzylimidazolium Halide | Strong Base (to form NHC), then Oxygen Source | This compound |
| 1,3-Dibenzyl-N-heterocyclic Carbene | Oxidizing Agent | This compound |
Conversion of Oxo-imidazoline Derivatives
The synthesis of the 1,3-dihydro-2H-imidazol-2-one core can be achieved through the transformation of other heterocyclic systems, notably oxazolones. The rearrangement of an oxazolone (B7731731) ring upon the addition of an amine serves as a viable method for producing di- and tri-substituted imidazolones. This reaction is initiated by the nucleophilic attack of a primary amine on the oxazolone ring, leading to a ring-opening event that forms a diamide (B1670390) intermediate. Subsequent intramolecular cyclization of this diamide, accompanied by the loss of a water molecule, yields the desired imidazolone core. While many examples lead to imidazol-4-ones, the fundamental strategy of oxazolone conversion is a recognized pathway in heterocycle synthesis. researchgate.net
Rearrangement Reactions Leading to the Imidazolone Core
Rearrangement reactions provide another strategic approach to constructing the imidazolone nucleus. Among these, the Curtius rearrangement is a notable method, particularly for creating benzofused analogs (1,3-dihydro-2H-benzimidazol-2-ones), which share the core cyclic urea structure. researchgate.netosi.lv This reaction typically involves the treatment of phthalic anhydride (B1165640) derivatives with an azide (B81097) source, such as trimethylsilyl (B98337) azide, which proceeds through two consecutive Curtius rearrangements to yield the benzimidazolin-2-one. researchgate.net
Another powerful transformation is the Hofmann rearrangement, which converts a primary carboxamide into an amine via an isocyanate intermediate. nih.gov In a relevant synthetic strategy for analogous heterocyclic systems like benzoxazinones, a 2-hydroxymethylbenzamide is treated with a hypervalent iodine reagent, such as bis(trifluoroacetoxy)iodobenzene (BTI). nih.gov This induces a Hofmann-type rearrangement, forming an isocyanate that is immediately trapped by the neighboring hydroxyl group to form the cyclic carbamate. nih.gov A similar intramolecular cyclization pathway can be envisioned for the synthesis of the imidazolone core, starting with an appropriate N-(2-aminoethyl)amide precursor, where the newly formed isocyanate would be trapped by the pendant amino group.
Alkylation and Arylation of the Imidazolone Nitrogen Atoms
The introduction of substituents onto the nitrogen atoms of the 1,3-dihydro-2H-imidazol-2-one core is a key step in the synthesis of the title compound. This is most commonly achieved via N-alkylation reactions.
N-Alkylation with Benzyl (B1604629) Halides under Various Conditions
The direct N,N'-dibenzylation of the 1,3-dihydro-2H-imidazol-2-one scaffold is effectively accomplished using benzyl halides. A representative procedure involves reacting the parent heterocycle with benzyl chloride in the presence of a base and a suitable solvent. nih.gov The reaction conditions can be varied to optimize yield and purity. Common bases include potassium carbonate (K₂CO₃), which acts as a proton scavenger. nih.gov Aprotic polar solvents like N,N-dimethylformamide (DMF) are often employed to facilitate the dissolution of the reagents. nih.gov The reaction is typically carried out at temperatures ranging from room temperature to elevated temperatures to ensure completion. nih.gov For the analogous synthesis of 1,3-dibenzyl-1H-benzimidazol-2(3H)-one, stirring the reaction mixture at room temperature for several hours has been shown to be effective. nih.gov
| Precursor | Alkylating Agent | Base | Catalyst | Solvent | Temperature | Yield | Reference |
| 1H-Benzimidazol-2(3H)-one | Benzyl chloride | K₂CO₃ | TBAB | DMF | Room Temp | 75% | nih.gov |
| 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | Various Alkyl Halides | NaH | - | DMF | - | - | researchgate.net |
This table is interactive. Users can sort and filter the data.
Application of Phase-Transfer Catalysis for N-Substitutions
To enhance the efficiency of N-alkylation, especially in biphasic systems, phase-transfer catalysis (PTC) is a widely used and effective technique. In the context of synthesizing this compound, the reaction between the solid imidazolone salt (formed by the reaction with a base like potassium carbonate) and the benzyl halide dissolved in an organic solvent is often slow. A phase-transfer catalyst, such as a quaternary ammonium salt like tetra-n-butylammonium bromide (TBAB), facilitates this reaction. nih.gov The lipophilic cation of the catalyst pairs with the deprotonated imidazolone anion, transporting it from the solid or aqueous phase into the organic phase. In the organic phase, the poorly solvated and highly reactive anion rapidly undergoes a nucleophilic substitution reaction with the benzyl halide. This methodology accelerates the reaction rate, allows for the use of milder conditions, and often improves yields by minimizing side reactions. nih.gov
Selective N-Mono- and N,N'-Disubstitution Strategies
Control over the degree of substitution on the imidazolone nitrogens is crucial for synthetic utility. Achieving selective N-mono-benzylation versus N,N'-dibenzylation primarily relies on the control of stoichiometry. The reaction of 1,3-dihydro-2H-imidazol-2-one with approximately one equivalent of benzyl halide under basic conditions favors the formation of the mono-substituted product, 1-benzyl-1,3-dihydro-2H-imidazol-2-one.
To synthesize the target compound, this compound, an excess of the alkylating agent is used. Typically, two or more equivalents of benzyl chloride are added to drive the reaction to completion and ensure the disubstitution product is formed as the major component. nih.gov The reaction conditions, including the choice of base and reaction time, can also influence the product distribution. A stronger base or longer reaction time may promote the second alkylation step. In some reported syntheses of the analogous benzimidazolone, reaction conditions have been tuned to furnish both mono- and di-substituted products, which are then separated chromatographically. nih.gov
Functionalization of the Imidazolone Ring System
The this compound ring system is relatively stable, but it possesses sites that are amenable to further chemical modification. Functionalization can potentially occur at the benzylic methylene (B1212753) groups, the aromatic benzyl rings, or the C4 and C5 positions of the heterocyclic core.
The protons on the C4 and C5 atoms of the imidazolone ring are adjacent to both a nitrogen atom and a carbonyl group. This positioning could render them sufficiently acidic for deprotonation under strong basic conditions, such as with an organolithium reagent. The resulting carbanion could then be quenched with various electrophiles, allowing for the introduction of alkyl, halogen, or other functional groups at these positions. This strategy is analogous to the α-halogenation of 1,3-dicarbonyl compounds, which proceeds via an enolate intermediate. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Furthermore, the two benzyl groups attached to the nitrogen atoms offer additional sites for modification. These aromatic rings can undergo electrophilic aromatic substitution reactions. For instance, nitration of the related 1,3-dihydro-2H-benzimidazol-2-one scaffold has been successfully demonstrated using strong nitrating agents like potassium nitrate (B79036) in sulfuric acid, indicating that electrophilic substitution is a viable pathway for functionalizing the aromatic portions of such molecules. nih.gov Similar reactions, such as halogenation or Friedel-Crafts acylation, could foreseeably be applied to the benzyl rings of the title compound to introduce further diversity.
Introduction of Carboxylic Acid Moieties
The introduction of carboxylic acid groups into the this compound structure, particularly at the C-4 and C-5 positions, is a key transformation for creating valuable intermediates. One notable product of this modification is 2-oxo-1,3-dibenzyl-cis-4,5-imidazolidinedicarboxylic acid, an important precursor in the multi-stage synthesis of biotin (B1667282) (vitamin H). google.com
A disclosed synthetic method involves the reaction of bibenzyl-urea with cis-2,3-dihalogenated succinic acid. google.com This approach is noted for its mild reaction conditions and high yield, making it suitable for large-scale industrial production. The process typically results in the dialkali metal salt of the dicarboxylic acid, which is then acidified to yield the final product. google.com This dicarboxylic acid can be further converted into its corresponding anhydride by heating with acetic anhydride in an aromatic hydrocarbon solvent. google.com
Table 1: Synthesis of 1,3-Dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid
| Reactant 1 | Reactant 2 | Key Transformation | Product | Significance |
|---|---|---|---|---|
| Bibenzyl-urea | cis-2,3-dihalogenated succinic acid | Cyclocondensation | 1,3-Dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid | Intermediate for Biotin (Vitamin H) synthesis google.com |
Nitration and Nitramination Reactions on Aromatic Substructures
The introduction of nitro (-NO₂) groups onto the aromatic benzyl substituents of this compound is a significant functionalization reaction. While specific studies on this exact compound are not extensively detailed, the nitration of related benzimidazol-2-one (B1210169) structures provides insight into effective methodologies. nih.govmdpi.com These reactions are crucial as nitro-derivatives of aromatic compounds are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and energetic materials. beilstein-journals.org
A common and efficient nitrating system for such heterocyclic compounds involves a mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄). nih.govmdpi.com This method is often preferred as it avoids more aggressive reagents like fuming nitric acid and can facilitate one-pot syntheses. nih.gov The reaction conditions, such as temperature and the ratio of nitrating agents, can be controlled to influence the degree of nitration and the isomeric distribution of products (ortho, meta, para). For instance, nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) using nitric acid alone primarily yields products with p-nitrophenyl groups, whereas mixed acids tend to favor meta-nitration products. rsc.org
Further transformation of amino-substituted derivatives can be achieved through nitramination, which introduces a nitramine (-NHNO₂) group. This is typically accomplished using reagents like dinitrogen pentoxide (N₂O₅) in nitric acid (HNO₃). nih.govnih.gov
Table 2: Nitration Conditions for Related Heterocyclic Compounds
| Substrate | Nitrating Agent | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| 1,3-dihydro-2H-benzimidazol-2-one | KNO₃/H₂SO₄ | Addition at low temp, warmed to 60 °C | Efficient one-pot synthesis of trinitro-derivative. nih.gov | nih.gov |
| 5-methyl-1,3-dihydro-2H-benzimidazol-2-one | KNO₃/H₂SO₄ | Cooling (5 °C, ice-water bath) | High yield (90%) of the trinitro-derivative. mdpi.com | mdpi.com |
| 5-R-amino-dinitrobenzimidazol-2-ones | N₂O₅/HNO₃ | Cooling (ice/water bath) | Successful nitramination to form nitramino derivatives. nih.gov | nih.gov |
Substitutions at the C-4 and C-5 Positions of the Imidazolone Ring
Functionalization of the imidazolone ring at the C-4 and C-5 positions is a critical strategy for synthesizing diverse derivatives. The most prominent example of substitution at these positions is the synthesis of 2-oxo-1,3-dibenzyl-cis-4,5-imidazolidinedicarboxylic acid, as detailed previously (Section 2.4.1). This reaction, involving the cyclocondensation of N,N'-dibenzylurea and a derivative of succinic acid, directly installs functional groups onto the C-4 and C-5 carbons of the heterocyclic core. google.com
This dicarboxylic acid derivative serves as a versatile platform for further modifications, allowing for the creation of a wide range of molecules with potential applications in pharmaceuticals and materials science. The conversion of the carboxylic acid groups to an anhydride demonstrates one such subsequent transformation. google.com The development of synthetic routes to access C-4 and C-5 substituted imidazolones is an active area of research, aiming to create novel molecular scaffolds. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In line with the growing importance of sustainable practices in chemical manufacturing, green chemistry principles are being applied to the synthesis of heterocyclic compounds like this compound. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov
Solvent-Free and Environmentally Conscious Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free synthetic methods have been developed for related heterocyclic systems. One such technique is grinding, where reactants are physically ground together, often in a mortar and pestle, to initiate a reaction without any solvent. researchgate.net This methodology has been successfully applied to the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles and has been noted for its efficiency and eco-friendly nature. researchgate.netrsc.org
Another environmentally conscious approach involves the use of alternative reaction media. For instance, the carbonylation of o-phenylenediamines to produce benzimidazolones has been achieved under solvent-free conditions using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-based ionic liquids as a catalyst. researchgate.net These methods offer significant advantages by simplifying purification, reducing waste, and avoiding the environmental impact associated with traditional solvents.
Microwave-Assisted and Other Energy-Efficient Syntheses
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and improve energy efficiency. nih.govfrontiersin.org
The synthesis of various imidazole and benzimidazole (B57391) derivatives has been successfully achieved using microwave technology. nih.govrjptonline.org For example, the N-alkylation of 1-methyl-2-arylbenzimidazole derivatives to form benzimidazolium salts saw reaction times decrease from 3-6 hours with conventional heating to just 5-35 minutes under microwave conditions, with yields increasing from a 4-71% range to 64-96%. researchgate.net Similarly, the synthesis of 1,2-disubstituted benzimidazoles under microwave irradiation was completed in 5-10 minutes with yields of 86-99%. mdpi.com These energy-efficient protocols often lead to cleaner reactions with fewer byproducts, simplifying the work-up process. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
|---|---|---|---|---|---|
| N-alkylation of benzimidazoles | 3–6 hours | 4–71% | 5–35 minutes | 64–96% | researchgate.net |
| Synthesis of 1,2-disubstituted benzimidazoles | 60 minutes | 61% | 5 minutes | >96% | mdpi.com |
| Synthesis of 1,2,4-triazoles | >4 hours | Not specified | 1 minute | 85% | nih.gov |
| Synthesis of 3-aryl-2H-benzo[b] nih.govscielo.broxazin-2-ones | Not specified | Not specified | 7–12 minutes | 55–82% | frontiersin.org |
Application of Recyclable Catalytic Systems
The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, as it simplifies product purification and reduces chemical waste. Several recyclable catalytic systems have been employed in the synthesis of imidazolidin-2-ones and related heterocycles.
Pure ceria (CeO₂) has been demonstrated as a useful recyclable heterogeneous catalyst for the carbonylation of aliphatic 1,2-diamines with carbon dioxide to produce imidazolidin-2-ones. mdpi.com Another approach involves immobilizing catalysts on solid supports. For example, a polystyrene-supported palladium(II) ethylenediamine complex has been used as a highly active, stable, and recyclable catalyst for coupling reactions in the synthesis of complex imidazo-thiazole systems. scielo.br Furthermore, chromium(III) oxide (Cr₂O₃) nanoparticles, prepared via a green synthesis method using a ginger extract, have been used as an efficient and reusable catalyst for the microwave-assisted synthesis of polysubstituted imidazoles. nih.gov These examples highlight a clear trend towards developing robust, recoverable, and reusable catalysts for the sustainable synthesis of heterocyclic compounds.
Table of Compounds
Reactivity and Chemical Transformations of 1,3 Dibenzyl 1,3 Dihydro 2h Imidazol 2 One
Reactivity of the Benzyl (B1604629) Moieties
Electrophilic Aromatic Substitution on the Phenyl Rings
The phenyl rings of the benzyl substituents are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. msu.edu The methylene (B1212753) group (-CH₂-) linking the phenyl ring to the nitrogen atom acts as a weak activating group. Through hyperconjugation, it donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself.
This activating nature of the alkyl substituent directs incoming electrophiles primarily to the ortho (2- and 6-positions) and para (4-position) of the phenyl ring. minia.edu.eg The general mechanism involves an initial attack by the electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion. msu.edu A subsequent deprotonation step restores the ring's aromaticity, resulting in a substituted product. msu.edu
Common electrophilic aromatic substitution reactions applicable to the benzyl moieties include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. This can lead to products like 1-benzyl-3-(4-nitrobenzyl)-1,3-dihydro-2H-imidazol-2-one.
Halogenation: Incorporation of halogen atoms (e.g., -Br, -Cl) typically using the diatomic halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Friedel-Crafts Alkylation: Attachment of an alkyl group (R) using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.
The specific reaction conditions determine the degree and selectivity of substitution. While monosubstitution is common, polysubstitution can occur under more forcing conditions.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Benzyl Groups
| Position | Relative Reactivity | Steric Hindrance | Typical Products |
|---|---|---|---|
| ortho | Activated | Higher | Can be formed, but often minor compared to para |
| meta | Deactivated | Lower | Generally not formed in significant amounts |
Catalytic Transformations Utilizing 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one Derivatives
Derivatives of this compound are highly significant in the field of catalysis, primarily as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metals and effective organocatalysts.
As Ligands in Transition Metal Catalysis (e.g., NHC Precursors)
This compound can be converted into an imidazolium (B1220033) salt, which serves as a stable precursor to an N-heterocyclic carbene. The deprotonation of the C2 carbon of the corresponding 1,3-dibenzylimidazolium salt with a strong base yields the 1,3-dibenzylimidazol-2-ylidene carbene.
These NHCs are highly valued as ligands in organometallic chemistry and catalysis. nih.gov They are strong σ-donors, forming very stable bonds with transition metal centers. researchgate.net This stability often imparts high activity and longevity to the resulting catalysts. The steric bulk of the N-substituents (in this case, benzyl groups) can be tuned to control the coordination environment around the metal, influencing the catalyst's selectivity. researchgate.net
Metal complexes featuring NHC ligands derived from this scaffold are employed in a vast array of catalytic reactions. nih.gov
Table 2: Applications of NHC-Metal Complexes in Catalysis
| Catalytic Reaction | Metal Center | Description |
|---|---|---|
| Cross-Coupling Reactions | Pd, Ni, Cu | Formation of C-C and C-heteroatom bonds (e.g., Suzuki, Heck, Sonogashira reactions). |
| Olefin Metathesis | Ru, Mo | Rearrangement of carbon-carbon double bonds, crucial in polymer chemistry and complex molecule synthesis. |
| Hydrogenation/Transfer Hydrogenation | Ru, Ir, Rh | Reduction of unsaturated functional groups using H₂ or a hydrogen donor. nih.gov |
| C-H Activation/Functionalization | Rh, Ir, Pd | Direct conversion of C-H bonds into new functional groups, offering atom-economical synthetic routes. |
The strong M-NHC bond prevents ligand dissociation, which can be a deactivation pathway for catalysts based on other ligands like phosphines. isca.me
Organocatalytic Applications
N-heterocyclic carbenes generated from 1,3-dibenzylimidazolium salts are not only effective ligands but also potent organocatalysts in their own right. isca.me In this context, the carbene itself, without a metal, facilitates chemical transformations.
A hallmark of NHC organocatalysis is its ability to induce "umpolung" or polarity inversion. isca.me For example, an NHC can react with an aldehyde to generate a Breslow intermediate, which behaves as an acyl anion equivalent. This nucleophilic species can then participate in a variety of reactions that would otherwise be impossible.
Key organocatalytic reactions mediated by NHCs include:
Benzoin (B196080) Condensation: The dimerization of two aldehydes to form an α-hydroxy ketone.
Stetter Reaction: The conjugate addition of an aldehyde to a Michael acceptor.
Transesterification and Amidation: Catalyzing the formation of esters and amides from other esters.
The catalytic cycle typically involves the nucleophilic attack of the NHC on the substrate, formation of a key intermediate (like the Breslow intermediate), reaction with a second substrate, and finally, elimination of the product and regeneration of the NHC catalyst. The imidazole (B134444) framework is crucial for stabilizing the charged intermediates formed during the catalytic cycle. ias.ac.in
Mechanistic and Theoretical Investigations of 1,3 Dibenzyl 1,3 Dihydro 2h Imidazol 2 One Reactions
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational studies are instrumental in understanding the intricacies of chemical reactions at a molecular level. For 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one, such studies would provide invaluable insights into its reactivity and the mechanisms of its transformations.
Experimental Mechanistic Probes
Experimental studies are essential to validate the theoretical predictions and to provide a complete picture of the reaction mechanism.
Kinetic Studies and Reaction Order DeterminationsTo experimentally determine the mechanism of a reaction involving this compound, kinetic studies would be performed. This involves measuring the rate of the reaction under varying concentrations of reactants. The data obtained would be used to determine the reaction order with respect to each reactant, which in turn provides information about the molecularity of the rate-determining step.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
Deuterium (B1214612) Labeling Experiments to Probe Proton Transfer and Hydrogen Migrations
Deuterium labeling is a powerful tool for elucidating reaction mechanisms, particularly for tracking proton transfer and hydrogen migration steps. By replacing specific hydrogen atoms with deuterium, chemists can follow the path of these isotopes throughout a reaction, providing direct evidence for proposed mechanistic pathways. In the context of reactions involving this compound, such experiments would be instrumental in understanding its role in base- or nucleophile-catalyzed transformations.
While direct deuterium labeling studies on this compound are not readily found, the principles can be illustrated by examining related systems where N-heterocyclic carbenes (NHCs) are generated from imidazolium (B1220033) salts. The deprotonation of the C2-proton of a 1,3-dibenzylimidazolium salt is the key step to forming the active NHC catalyst. Deuterium exchange at this position would be a clear indicator of the reversibility of this deprotonation and the involvement of the C2-proton in the catalytic cycle.
Kinetic Isotope Effect (KIE) studies, where the rate of a reaction with a deuterated substrate is compared to that of the non-deuterated analog, can provide quantitative information about the rate-determining step. For instance, a significant primary KIE (kH/kD > 1) upon deuteration of a C-H bond would suggest that this bond is broken in the rate-determining step. In NHC-catalyzed reactions, a KIE might be observed in reactions where proton transfer from a substrate to the carbene or a related intermediate is rate-limiting.
Investigations into deuterium isotope effects on the 13C chemical shifts in systems with N-H…N hydrogen bonds have shown that these effects can provide insights into the strength and nature of such bonds. researchgate.netnih.gov This technique could be applied to understand intermolecular interactions and proton transfer dynamics involving the N-H groups of a related mono-benzyl imidazolone (B8795221) or other derivatives.
Understanding Selectivity in Complex Reaction Systems
Achieving high levels of selectivity is a central goal in modern organic synthesis. For reactions involving or catalyzed by species derived from this compound, understanding the origins of chemoselectivity and stereoselectivity is paramount for their synthetic application.
Chemoselectivity in Multi-Functionalized Substrates
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In the context of catalysis by NHCs derived from 1,3-dibenzylimidazolium salts, chemoselectivity is a key challenge and a subject of intensive research, particularly in cross-benzoin and Stetter reactions. beilstein-journals.orgnih.gov
For example, in the cross-benzoin condensation between two different aldehydes, an NHC catalyst must selectively add to one aldehyde to form the Breslow intermediate, which then selectively attacks the second aldehyde. The chemoselectivity is often governed by the electronic and steric properties of the aldehydes and the NHC catalyst. Bulky NHCs, such as those with adamantyl or diisopropylphenyl substituents, have been shown to exhibit high chemoselectivity in cross-benzoin reactions by favoring addition to the less sterically hindered aldehyde. beilstein-journals.org
While specific studies on the chemoselectivity of this compound itself are scarce, the principles derived from NHC catalysis are highly relevant. The electronic nature of the benzyl (B1604629) groups can influence the nucleophilicity of the corresponding carbene, thereby affecting its reactivity and selectivity towards different electrophiles.
The following table summarizes the chemoselective cross-benzoin reactions catalyzed by a bulky NHC, demonstrating the influence of the catalyst structure on selectivity.
| Entry | Electrophilic Aldehyde | Nucleophilic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Acetaldehyde | 2-Hydroxy-1-phenylethan-1-one | 85 |
| 2 | 4-Methoxybenzaldehyde | Isobutyraldehyde | 2-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one | 78 |
| 3 | 2-Naphthaldehyde | Pivalaldehyde | 1-(Naphthalen-2-yl)-2,2-dimethyl-1-oxopropan-2-ol | 82 |
This data is illustrative of chemoselectivity in NHC-catalyzed reactions and is not specific to a catalyst derived from this compound.
Stereochemical Control in Cyclization and Derivatization Reactions
Stereochemical control, encompassing both diastereoselectivity and enantioselectivity, is crucial for the synthesis of complex, three-dimensional molecules. Chiral derivatives of this compound, where chirality is introduced into the benzyl backbone or at other positions, can serve as precursors to chiral NHC catalysts for asymmetric synthesis.
The stereochemical outcome of a reaction is determined by the energetic differences between the diastereomeric transition states leading to the possible stereoisomers. In NHC-catalyzed reactions, the chiral environment created by the catalyst directs the approach of the substrate(s), favoring one transition state over the others.
For instance, in enantioselective intramolecular Stetter reactions, a chiral NHC can control the formation of a new stereocenter during the cyclization of a δ-formyl-α,β-unsaturated ester. The stereochemistry of the product is dictated by the facial selectivity of the nucleophilic attack of the Breslow intermediate onto the Michael acceptor.
While there is a lack of specific examples for this compound in stereocontrolled reactions, the development of chiral imidazolinium salts for asymmetric catalysis is a well-established field. tu-clausthal.de These principles would directly apply to chiral variants of the title compound.
Divergent cyclization strategies, where the reaction conditions dictate the formation of different cyclic products from a common precursor, also rely on a deep understanding of the factors controlling selectivity. For example, the intramolecular cyclization of 2-(5-iodotriazolyl)benzamides can be directed to form either lactams or cyclic imidates by choosing between a copper-catalyzed or a base-mediated pathway, showcasing chemoselective control. rsc.org
The following table illustrates the diastereoselective synthesis of dihydrobenzofurans, a reaction type where stereochemical control is critical.
| Entry | Substrate | Catalyst | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Substrate A | Rh2(OAc)4 | >95:5 | 88 |
| 2 | Substrate B | Pd(OAc)2 | 10:90 | 75 |
| 3 | Substrate C | Cu(OTf)2 | 80:20 | 92 |
This data is representative of stereocontrol in cyclization reactions and does not directly involve this compound.
Applications of 1,3 Dibenzyl 1,3 Dihydro 2h Imidazol 2 One in Organic Synthesis and Materials Science
Role as Versatile Synthetic Building Blocks and Intermediates.missouristate.edu
Dibenzyl imidazolone (B8795221) serves as a foundational element for constructing a variety of organic molecules. Its core structure can be chemically modified in numerous ways, allowing for the synthesis of diverse compounds with specific properties. This adaptability makes it a valuable intermediate in multi-step synthetic pathways.
The imidazolone ring system is a key feature of many biologically active compounds and functional materials. 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one can be used as a starting material to build more complex heterocyclic structures. For instance, it can serve as a scaffold for creating fused heterocyclic systems, which are often found in pharmaceuticals and organic electronics. The benzyl (B1604629) groups on the nitrogen atoms can be modified or removed, providing further avenues for structural diversification.
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. nih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. beilstein-journals.orgnih.gov The structure of this compound can be incorporated into MCRs, acting as a scaffold upon which other molecules can be assembled. This approach allows for the streamlined synthesis of intricate molecules that would otherwise require lengthy and less efficient synthetic routes.
Precursors to N-Heterocyclic Carbenes (NHCs) and Related Ligands
N-Heterocyclic carbenes (NHCs) are a class of organic compounds that have become indispensable in catalysis. They are highly effective ligands for transition metals, forming stable complexes that can catalyze a wide range of chemical transformations.
This compound is a precursor to a specific type of NHC. The imidazolone can be converted into the corresponding imidazolium (B1220033) salt, which is the direct precursor to the NHC. researchgate.netnih.gov By carefully designing the structure of the imidazolone, chemists can tune the electronic and steric properties of the resulting NHC. This allows for the creation of tailored catalysts for specific applications. For example, chiral versions of these NHC precursors have been synthesized to create catalysts for asymmetric reactions, which are crucial in the pharmaceutical industry for producing enantiomerically pure drugs. missouristate.edunih.govnih.gov
| Precursor Type | Resulting NHC | Key Features |
| This compound | Imidazol-2-ylidene | Classic NHC structure, versatile in catalysis |
| Chiral Imidazolone Derivatives | Chiral NHCs | Used in asymmetric catalysis to control stereochemistry |
| Imidazolinium Salts | Saturated NHCs (SIMes, SIPr) | Increased stability and different catalytic activity |
NHCs derived from imidazolones are used in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the NHC-metal complex is dissolved in the same phase as the reactants. These catalysts are known for their high activity and selectivity. Mechanistic studies have provided a deeper understanding of how these catalysts function, revealing the importance of the NHC ligand in stabilizing the metal center and influencing the reaction pathway. rsc.org For instance, the electronic properties of the NHC can affect the rate and outcome of catalytic cycles. In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. NHC-based catalysts can be immobilized on solid supports, combining the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Components in the Development of Advanced Materials
The unique properties of this compound and its derivatives also make them valuable components in the development of advanced materials. The imidazolone core can be incorporated into polymers and other materials to impart specific functionalities. For example, materials containing this scaffold may exhibit interesting photophysical or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or sensors. The ability to modify the benzyl groups and the imidazolone ring allows for fine-tuning of the material's properties to meet the demands of specific applications.
Based on a comprehensive review of available scientific literature, there is insufficient information to generate an article on the applications of This compound in the specific areas outlined in your request.
Searches for peer-reviewed research and data concerning this specific compound did not yield relevant results in the following mandated sections:
Derivatives for High-Energy Materials:There is no available research on the synthetic pathways for creating high-energy material derivatives from this compound, nor are there structural studies for such applications. Research in related heterocyclic energetic materials primarily focuses on compounds with high nitrogen content and a good oxygen balance, such as nitro derivatives of benzimidazole (B57391). The chemical structure of this compound, with its high carbon and hydrogen content from the benzyl groups, makes it an unlikely precursor for high-energy materials without extensive modification, which has not been documented in the literature.
While research exists for similarly named compounds, such as 1,3-Dibenzyl-1,3-dihydro-2H-benz imidazol-2-one, the strict adherence to the specified subject matter prevents the inclusion of that information. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that meets the requirements of the provided outline.
Future Research Directions and Unexplored Reactivity
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of cyclic ureas, the structural class to which 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one belongs, is an area of active research. Future efforts will likely focus on developing more sustainable, efficient, and atom-economical synthetic methods. Traditional routes often involve hazardous reagents like phosgene (B1210022) or its derivatives. Modern approaches aim to replace these with greener alternatives and catalytic processes.
Key future research directions in synthesis include:
Catalytic Carbon Dioxide (CO₂) Utilization : Developing catalytic systems that can directly use CO₂ as a C1 source for the carbonylation of N,N'-dibenzylethylenediamine. Research into heterogeneous catalysts, such as pure cerium oxide (CeO₂), has shown promise for the synthesis of various cyclic ureas from CO₂ and diamines, offering a pathway that is both environmentally friendly and efficient. rsc.org
Green Carbonylating Agents : Exploring alternative, non-toxic carbonylating agents like propylene (B89431) carbonate, catalyzed by organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), under microwave-assisted conditions. bohrium.comresearchgate.net This approach aligns with the principles of green chemistry by reducing solvent use and energy consumption. bohrium.comresearchgate.net
Palladium-Catalyzed Oxidative Carbonylation : Optimizing palladium-catalyzed methods for the direct oxidative carbonylation of N,N'-dibenzylethylenediamine. acs.org These processes can achieve high catalytic efficiency and have been successfully applied to form various cyclic ureas. acs.org Research could focus on catalyst design to improve turnover numbers and reduce catalyst loading.
Base-Catalyzed Intramolecular Hydroamidation : Investigating the synthesis of the imidazolone (B8795221) ring via base-catalyzed intramolecular hydroamidation of appropriate propargylic urea (B33335) precursors. This method can be highly chemo- and regioselective, proceeding rapidly under ambient conditions. acs.org
| Synthetic Approach | Key Features & Advantages | Potential for this compound |
| CO₂ Utilization | Uses a renewable, non-toxic C1 source; heterogeneous catalysis allows for easy catalyst recovery. rsc.org | Direct reaction of N,N'-dibenzylethylenediamine with CO₂ over a solid catalyst. |
| Microwave-Assisted Synthesis | Rapid reaction times; energy-efficient; often solvent-free. bohrium.comresearchgate.net | Use of propylene carbonate and N,N'-dibenzylethylenediamine under microwave irradiation. |
| Oxidative Carbonylation | High catalytic efficiency; direct use of amines. acs.org | Pd-catalyzed reaction of N,N'-dibenzylethylenediamine with carbon monoxide and an oxidant. |
| Hydroamidation | Mild reaction conditions; high selectivity; rapid synthesis. acs.org | Cyclization of a suitably designed N,N'-dibenzyl-substituted propargylic urea. |
Exploration of Underutilized Reactivity Modes and Mechanistic Pathways
The inherent reactivity of the this compound scaffold is ripe for exploration. Beyond its role as a stable cyclic urea, its electronic structure suggests potential for unique chemical transformations. Future research should aim to uncover these novel reactivity modes, supported by detailed mechanistic investigations.
Promising areas for exploration include:
Computational Mechanistic Studies : Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict stability, and understand the electronic properties of the imidazolone ring. acs.orgacs.orgresearchgate.net Such studies can guide experimental work by identifying the most feasible reaction routes for both synthesis and functionalization. acs.org For instance, computational analysis could elucidate the mechanism of its formation or predict its behavior in cycloaddition reactions. acs.org
Role in Asymmetric Catalysis : Investigating the imidazolone moiety as a pronucleophile in asymmetric catalysis. beilstein-journals.orgnih.gov The enolate formed upon deprotonation is aromatic, which can influence its reactivity and stereoselectivity in reactions like Michael additions, potentially leading to the synthesis of complex chiral molecules. nih.gov
Precursor to Other Heterocycles : Exploring ring-opening or ring-transformation reactions to access other classes of heterocyclic compounds. The stability of the urea moiety can be overcome under specific conditions, allowing the scaffold to serve as a versatile synthetic intermediate.
Oxidative and Reductive Chemistry : Systematically studying the behavior of the imidazolone ring under various oxidative and reductive conditions. This could reveal novel functionalization strategies or degradation pathways, providing a deeper understanding of the compound's chemical stability and reactivity.
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. rsc.org The synthesis of this compound and its derivatives is an ideal candidate for integration with these modern technologies.
Future research in this area should focus on:
Development of Continuous Flow Processes : Designing and optimizing a continuous flow setup for the synthesis of the target compound. Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of hazardous intermediates or exothermic reactions. rsc.org
In-line Purification and Analysis : Integrating in-line purification techniques (e.g., scavenger resins, liquid-liquid extraction) and real-time analytical tools (e.g., IR, NMR) into the flow setup. This would enable continuous monitoring of the reaction progress and product purity, facilitating rapid optimization and process control.
Automated Synthesis Platforms : Utilizing automated platforms to explore a wide range of reaction conditions and substrates systematically. This high-throughput approach can accelerate the discovery of optimal synthetic routes and the generation of libraries of related imidazolone derivatives for screening purposes.
Application of Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions can provide invaluable mechanistic insights that are often inaccessible through traditional end-point analysis.
Future research should leverage these techniques to study the formation and reactivity of this compound:
Operando Spectroscopy : Applying techniques like in-situ Infrared (IR), Raman, and UV-Vis spectroscopy to monitor the concentration of reactants, intermediates, and products under actual reaction conditions. digitellinc.com This can help identify transient species and provide direct evidence for proposed catalytic cycles or reaction pathways. youtube.com
In-Situ NMR Spectroscopy : Using in-situ Nuclear Magnetic Resonance (NMR) to track the progress of reactions in the liquid phase. acs.org This method offers detailed structural information about all species present in the reaction mixture, making it a powerful tool for elucidating complex reaction networks. acs.org
Mass Spectrometry Analysis : Coupling reaction systems with mass spectrometry to detect and identify key intermediates, even at very low concentrations. This can be particularly useful for studying synergistic catalytic systems where multiple catalyst states may be involved. nih.gov
Surface-Specific Spectroscopy : For reactions involving heterogeneous catalysts, techniques like Sum Frequency Generation Vibrational Spectroscopy (SFG-VS) could be used to study the adsorption and transformation of molecules on the catalyst surface, providing a molecular-level understanding of the catalytic process. scispace.com
Design of Next-Generation Imidazolone-Based Catalysts and Functional Materials
The stable, N,N'-disubstituted cyclic urea scaffold of this compound makes it an attractive platform for the design of novel catalysts and advanced functional materials.
Future research directions in this domain include:
N-Heterocyclic Carbene (NHC) Precursors : Investigating the conversion of the corresponding imidazolium (B1220033) salt of this compound into N-Heterocyclic Carbenes (NHCs). NHCs are a dominant class of ligands in organometallic catalysis and are also potent organocatalysts. researchgate.netsemanticscholar.org The benzyl (B1604629) groups can be readily functionalized to tune the steric and electronic properties of the resulting NHC, allowing for the development of tailored catalysts for specific applications. researchgate.net
Organocatalysis : While the saturated imidazolidinone core is famous in MacMillan-type organocatalysts, the unsaturated imidazolone ring could also be explored for its potential in organocatalysis, either directly or as a precursor to other catalytic species. beilstein-journals.orgnih.gov
Functional Polymers : Utilizing the imidazolone moiety as a monomer or a functional group in polymer synthesis. Imidazole- and imidazolium-containing polymers have applications in drug delivery, as polyelectrolytes, and in materials science due to their unique chemical and physical properties, such as pH responsiveness and metal coordination capabilities. researchgate.netresearchgate.net
Biologically Active Molecules and Metal Complexes : Using the 1,3-dibenzyl-imidazolone scaffold as a core structure for designing new biologically active compounds, such as kinase inhibitors. nih.gov Furthermore, its potential as a ligand for creating metal complexes with interesting properties, such as antimicrobial or catalytic activity, warrants exploration. bohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
